CID 16211311

Description

CID 16211311 (PubChem Compound Identifier: 16211311) is a small molecule whose structural and functional properties remain underexplored in the provided evidence. While specific data on this compound are absent in the referenced materials, its comparison with structurally or functionally related compounds can be inferred using methodologies outlined in the evidence. For instance, structural analogs such as betulin-derived inhibitors (e.g., CID 72326, CID 64971) and substrates like taurocholic acid (CID 6675) are frequently compared using 2D/3D overlays and toxicity profiling . This article synthesizes general strategies for comparative analysis, leveraging available data from analogous compounds.

Properties

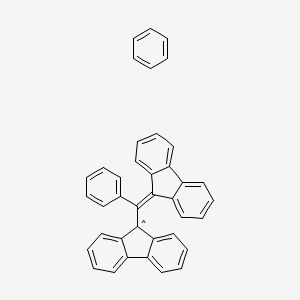

IUPAC Name |

benzene;9-[9H-fluoren-9-yl(phenyl)methylidene]fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H22.C6H6/c1-2-12-22(13-3-1)31(32-27-18-8-4-14-23(27)24-15-5-9-19-28(24)32)33-29-20-10-6-16-25(29)26-17-7-11-21-30(26)33;1-2-4-6-5-3-1/h1-21,32H;1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMZCLATKGAMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of the CID 16211311 involves the synthesis of α,γ-bisdiphenylene-β-phenylallyl, which is then complexed with benzene. The synthetic route typically includes the reaction of diphenylacetylene with benzaldehyde in the presence of a base, followed by the addition of benzene to form the complex . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

The CID 16211311 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the radical to a non-radical form.

Substitution: The complex can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The CID 16211311 has a wide range of scientific research applications, including:

Chemistry: Used in dynamic nuclear polarization nuclear magnetic resonance studies to enhance signal sensitivity.

Mechanism of Action

The mechanism of action of the CID 16211311 involves its ability to stabilize unpaired electrons, making it a highly stable radical. This stability allows it to interact with other molecules and radicals, influencing various chemical and biological processes. The molecular targets and pathways involved include interactions with other radicals and molecules, leading to the formation of stable products .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

2D and 3D Structural Overlays

Comparative studies often employ 2D/3D structural overlays to identify shared pharmacophores or functional groups. For example:

- Betulin derivatives (CID 72326, CID 64971) and DHEAS (CID 12594) were compared using 3D overlays to assess steric and electronic compatibility with target proteins .

- Oscillatoxin derivatives (CID 101283546, CID 185389) were analyzed for backbone orientation and substituent effects .

Table 1: Structural Features of Selected Analogs

| Compound CID | Core Structure | Key Functional Groups | Pharmacophores |

|---|---|---|---|

| 72326 | Triterpenoid | Hydroxyl, Olefin | Pentacyclic ring |

| 12594 | Steroid | Sulfate, Hydroxyl | Cholic acid backbone |

| 101283546 | Macrocyclic | Lactone, Ether | Polyketide chain |

Functional and Toxicity Profiling

Cell Viability and Toxicity

The SMCVdb database () provides toxicity data for >24,000 compounds, calculated as:

$$

\text{% Cell Viability} = \left(\frac{\text{Viable cells (sample)}}{\text{Viable cells (control)}}\right) \times 100

$$

Compounds like ginkgolic acid 17:1 (CID 5469634) and BSP (CID 5345) showed toxicity scores <50% in BHK21 cells, indicating high cytotoxicity .

Table 2: Toxicity Data for Selected Inhibitors

| Compound CID | Viability (%) | Toxicity Score | Key Mechanism |

|---|---|---|---|

| 5469634 | 32 | High | Membrane disruption |

| 5345 | 45 | Moderate | Enzyme inhibition |

| 3749 | 78 | Low | Receptor antagonism |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.